![molecular formula C19H17N3O3S B184606 Imidazo(2,1-b)-1,3,4-thiadiazole, 6-phenyl-2-(3,4,5-trimethoxyphenyl)- CAS No. 83805-45-2](/img/structure/B184606.png)
Imidazo(2,1-b)-1,3,4-thiadiazole, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)-1,3,4-thiadiazole, 6-phenyl-2-(3,4,5-trimethoxyphenyl)-, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is commonly referred to as ITTP and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ITTP is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. ITTP has also been shown to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
ITTP has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase, and act as a fluorescent probe for the detection of thiols. Additionally, ITTP has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
ITTP has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be used as a fluorescent probe for the detection of thiols. Additionally, ITTP has potential applications in cancer research and Alzheimer's disease research. However, the compound has limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are various future directions for ITTP research, including its potential use as a therapeutic agent for Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of ITTP and its potential applications in other areas of research. Further research is also needed to improve the solubility of ITTP in water and reduce its potential toxicity.
Synthesemethoden
ITTP can be synthesized using various methods, including the reaction of 6-phenyl-2-(3,4,5-trimethoxyphenyl)-imidazo[2,1-b][1,3,4]thiadiazole-7-carbaldehyde with thiosemicarbazide in the presence of a base. The compound can also be synthesized using other methods, including the reaction of 2-chloro-6-phenyl-1,3,4-thiadiazole with 2,3,4-trimethoxybenzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
ITTP has various applications in scientific research, including its use as a fluorescent probe for the detection of thiols. The compound has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, ITTP has been used as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Eigenschaften
CAS-Nummer |
83805-45-2 |
---|---|
Produktname |
Imidazo(2,1-b)-1,3,4-thiadiazole, 6-phenyl-2-(3,4,5-trimethoxyphenyl)- |
Molekularformel |
C19H17N3O3S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
6-phenyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17N3O3S/c1-23-15-9-13(10-16(24-2)17(15)25-3)18-21-22-11-14(20-19(22)26-18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
FJKQSGSTGKTSGM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4 |
Andere CAS-Nummern |
83805-45-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.